1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound known for its local anesthetic properties. It is commonly used in medical settings to provide pain relief during surgical procedures and other medical interventions. This compound is part of the amide group of local anesthetics, which are known for their effectiveness and relatively long duration of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the condensation of N-butylpipecolic acid with 2,6-dimethylaniline. This reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques to meet the demand for medical applications. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards. Techniques such as high-performance liquid chromatography (HPLC) are used to verify the purity and composition of the compound .
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, where halogens or nitro groups replace hydrogen atoms on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is widely used in scientific research due to its anesthetic properties. It is utilized in:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: To investigate the effects of local anesthetics on nerve cells and pain pathways.
Medicine: For developing new formulations and delivery methods for local anesthesia.
Industry: In the production of pharmaceutical products and as a standard for quality control in analytical laboratories
Mechanism of Action
The compound exerts its effects by blocking voltage-gated sodium channels in nerve cells. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area. The molecular targets include the sodium channels on the neuronal membrane, and the pathways involved are primarily related to the transmission of pain signals .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another amide local anesthetic with a shorter duration of action.
Mepivacaine: Similar in structure but with different pharmacokinetic properties.
Levobupivacaine: The S-enantiomer of bupivacaine, known for its reduced cardiotoxicity
Uniqueness
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its long duration of action and high potency as a local anesthetic. Its ability to provide prolonged pain relief with minimal side effects makes it a preferred choice in various medical procedures .
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-5-9-19-11-14(10-15(19)20)17(21)18-16-12(2)7-6-8-13(16)3/h6-8,14H,4-5,9-11H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEJQZXDMJDAFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=C(C=CC=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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